1H-Imidazole, 4,5-dihydro-1-methyl-
Overview
Description
1H-Imidazole, 4,5-dihydro-1-methyl- is a heterocyclic organic compound that belongs to the imidazole family. It is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4,5-dihydro-1-methyl- can be synthesized through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using various oxidizing agents.
Marckwald Synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines in the presence of a base.
Amino Nitrile Synthesis: This method involves the reaction of amino nitriles with various reagents to form imidazoles.
Industrial Production Methods: Industrial production of 1H-Imidazole, 4,5-dihydro-1-methyl- typically involves the acid-catalyzed methylation of imidazole using methanol. Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
1H-Imidazole, 4,5-dihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be performed to form more complex heterocyclic compounds.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidation: Formation of imidazole N-oxides.
- Reduction: Formation of reduced imidazole derivatives.
- Substitution: Formation of N-alkyl or N-acyl imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 4,5-dihydro-1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-1-methyl- involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific biological context. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dihydro-1-methyl- can be compared with other similar compounds such as:
1H-Imidazole, 4,5-dihydro-2-methyl-: Similar structure but with a methyl group at the 2-position instead of the 1-position.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Contains a phenylmethyl group at the 2-position, which significantly alters its chemical properties.
1H-Imidazole, 4,5-dihydro-1-ethyl-: Similar to 1H-Imidazole, 4,5-dihydro-1-methyl- but with an ethyl group instead of a methyl group.
Uniqueness: 1H-Imidazole, 4,5-dihydro-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
1-methyl-4,5-dihydroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-6-3-2-5-4-6/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFXTILBDGTSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395833 | |
Record name | 1H-Imidazole, 4,5-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53517-93-4 | |
Record name | 1H-Imidazole, 4,5-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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